molecular formula C13H20F2Ge B14280111 tert-Butyl(difluoro)(2,4,6-trimethylphenyl)germane CAS No. 126529-79-1

tert-Butyl(difluoro)(2,4,6-trimethylphenyl)germane

Cat. No.: B14280111
CAS No.: 126529-79-1
M. Wt: 286.92 g/mol
InChI Key: ZJOVYEXTZKLHGR-UHFFFAOYSA-N
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Description

tert-Butyl(difluoro)(2,4,6-trimethylphenyl)germane is an organogermanium compound characterized by the presence of a germanium atom bonded to a tert-butyl group, two fluorine atoms, and a 2,4,6-trimethylphenyl group

Preparation Methods

The synthesis of tert-Butyl(difluoro)(2,4,6-trimethylphenyl)germane typically involves the reaction of germanium tetrachloride with tert-butyl lithium and 2,4,6-trimethylphenyl lithium, followed by fluorination. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve scaling up these reactions using continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

tert-Butyl(difluoro)(2,4,6-trimethylphenyl)germane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germanium hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles such as halides or alkoxides. Common reagents for these reactions include sodium halides and alcohols.

Scientific Research Applications

tert-Butyl(difluoro)(2,4,6-trimethylphenyl)germane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.

    Biology: The compound’s potential biological activity is being explored, particularly its effects on cellular processes and its use as a probe in biochemical studies.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an anticancer agent.

    Industry: The compound is used in the production of advanced materials, such as semiconductors and polymers, due to its unique electronic properties.

Mechanism of Action

The mechanism by which tert-Butyl(difluoro)(2,4,6-trimethylphenyl)germane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s fluorine atoms and germanium center play crucial roles in its reactivity and binding affinity. Pathways involved in its mechanism of action include oxidative stress modulation and signal transduction.

Comparison with Similar Compounds

tert-Butyl(difluoro)(2,4,6-trimethylphenyl)germane can be compared with other similar compounds, such as:

    tert-Butyl(difluoro)(2,4,6-trimethylphenyl)silane: Similar in structure but with a silicon atom instead of germanium, this compound exhibits different reactivity and applications.

    tert-Butyl(difluoro)(2,4,6-trimethylphenyl)stannane:

    tert-Butyl(difluoro)(2,4,6-trimethylphenyl)lead: With a lead atom, this compound has distinct toxicological properties and industrial applications.

The uniqueness of this compound lies in its combination of germanium’s properties with the steric and electronic effects of the tert-butyl and 2,4,6-trimethylphenyl groups, making it a valuable compound for research and industrial applications.

Properties

CAS No.

126529-79-1

Molecular Formula

C13H20F2Ge

Molecular Weight

286.92 g/mol

IUPAC Name

tert-butyl-difluoro-(2,4,6-trimethylphenyl)germane

InChI

InChI=1S/C13H20F2Ge/c1-9-7-10(2)12(11(3)8-9)16(14,15)13(4,5)6/h7-8H,1-6H3

InChI Key

ZJOVYEXTZKLHGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)[Ge](C(C)(C)C)(F)F)C

Origin of Product

United States

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